N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
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Description
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Biological Activity
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the family of heterocyclic compounds and exhibits diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of both cyclopenta[d]pyrimidine and quinoline moieties enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H20N4O2S |
Molecular Weight | 364.44 g/mol |
CAS Number | 1389264-17-8 |
Antitumor Activity
Research indicates that derivatives of the cyclopenta[d]pyrimidine structure exhibit significant antitumor activity. A study demonstrated that similar compounds showed potent inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific compound's ability to target various signaling pathways related to tumor growth makes it a promising candidate for cancer therapy .
Sigma Receptor Affinity
The compound has been evaluated for its affinity towards sigma receptors, particularly σ1 receptors. Compounds with similar structures have shown nanomolar affinities for σ1 receptors, which are implicated in various neurological disorders. For example, a related compound demonstrated a Ki value of 15.6 nM for σ1 receptors, indicating strong binding and potential therapeutic applications in pain management .
Antiviral Activity
The antiviral potential of this class of compounds has also been explored. Studies have indicated that they can inhibit viral replication by interfering with viral entry or replication processes within host cells. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The sulfonamide group in the structure is known to interact with kinase enzymes, potentially inhibiting their activity and disrupting downstream signaling pathways.
- Modulation of Sigma Receptors : By acting as an antagonist at σ1 receptors, the compound may influence neurotransmitter release and neuronal excitability.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have evaluated the efficacy of related compounds in preclinical models:
- Study on Analgesic Effects : A derivative exhibited significant analgesic effects in formalin-induced pain models, suggesting its potential use as a pain reliever .
- Antitumor Efficacy : In xenograft models, compounds structurally related to this benzamide demonstrated reduced tumor growth and improved survival rates in treated animals.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c28-23(26-22-19-7-3-8-20(19)24-15-25-22)17-10-12-18(13-11-17)31(29,30)27-14-4-6-16-5-1-2-9-21(16)27/h1-2,5,9-13,15H,3-4,6-8,14H2,(H,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSPEBRKGGADLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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